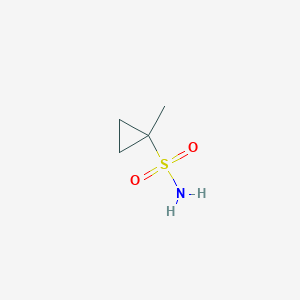

1-Methylcyclopropane-1-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJVVVCODTXRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619521 | |

| Record name | 1-Methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669008-26-8 | |

| Record name | 1-Methylcyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669008-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopropane-1-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669008268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPROPANE-1-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R36SPL699Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylcyclopropane-1-sulfonamide, a molecule of interest in medicinal chemistry, primarily recognized as a metabolite of the direct-acting antiviral agent Glecaprevir. This document details a plausible synthetic route, summarizes its known chemical and physical properties, and discusses its biological relevance within the context of its parent drug and the broader class of sulfonamides. The information is presented to support further research and development activities involving this compound.

Introduction

This compound is a small organic molecule featuring a sulfonamide functional group attached to a 1-methylcyclopropane ring. Its significance in the pharmaceutical landscape stems from its identification as a metabolite of Glecaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities.[2][3] The unique structural and conformational properties of the cyclopropane ring can influence a molecule's physicochemical properties, metabolic stability, and biological activity. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 1-methylcyclopropanethiol, proceeding through a sulfonyl chloride intermediate, followed by amination to yield the final product.

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from procedures for analogous compounds and represents a viable method for the synthesis of this compound.

Step 1: Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride

This intermediate is commercially available, which is the recommended starting point. However, a hypothetical synthesis from 1-methylcyclopropanethiol is provided for completeness.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-methylcyclopropanethiol in a suitable solvent such as dichloromethane (DCM).

-

Oxidative Chlorination: The solution is cooled to 0 °C in an ice bath. An oxidizing and chlorinating agent, such as a mixture of N-chlorosuccinimide (NCS) and an aqueous solution of a chloride salt, is added dropwise while maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopropane-1-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: A solution of 1-methylcyclopropane-1-sulfonyl chloride in an appropriate solvent (e.g., DCM or tetrahydrofuran) is prepared in a round-bottom flask and cooled to 0 °C.

-

Amination: An excess of an ammonia source, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent, is added dropwise to the cooled solution with vigorous stirring. A white precipitate may form during the addition.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up and Isolation: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Figure 2: Experimental workflow for the amination step.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. These data have been aggregated from various chemical databases and supplier information.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Methylcyclopropanesulfonamide, Glecaprevir metabolite M8 | [1] |

| CAS Number | 669008-26-8 | [1] |

| Molecular Formula | C₄H₉NO₂S | [1] |

| Molecular Weight | 135.19 g/mol | [1] |

| Appearance | White powder or yellow liquid | |

| Monoisotopic Mass | 135.035400 Da | [1] |

| SMILES | CC1(CC1)S(=O)(=O)N | [1] |

| InChI Key | ATJVVVCODTXRAE-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | -0.3 | [1] |

| Boiling Point (Predicted) | 246.4 °C at 760 mmHg | |

| Purity (Typical) | ≥98% | |

| Storage | Room temperature, away from light |

Biological Properties and Signaling Pathways

Role as a Metabolite of Glecaprevir

The primary known biological relevance of this compound is its role as a metabolite (M8) of Glecaprevir.[1] Glecaprevir is a pangenotypic direct-acting antiviral agent that targets and inhibits the HCV NS3/4A protease, an enzyme crucial for viral replication.[5] Glecaprevir is primarily eliminated through biliary-fecal excretion, with metabolism being a minor elimination pathway.[5] While this compound has been identified as a metabolite, there is currently a lack of publicly available data on its specific biological activity, including its potential to inhibit HCV protease or any off-target effects. Further pharmacological studies would be required to elucidate the activity profile of this metabolite.

General Properties of Sulfonamides

The sulfonamide functional group is a key structural feature of a broad class of drugs with diverse therapeutic applications, most notably as antimicrobial agents.[2][3]

Hypothetical Mechanism of Action (Antibacterial)

As a sulfonamide-containing compound, it is plausible that this compound could exhibit antibacterial properties. The general mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folate synthesis pathway, leading to a bacteriostatic effect.[2] This pathway is a selective target as humans obtain folic acid from their diet.

Figure 3: General mechanism of action for sulfonamide antibiotics.

It is important to note that without direct experimental evidence, the antibacterial activity of this compound remains speculative. The potency of such activity would depend on how the 1-methylcyclopropyl group influences the molecule's ability to bind to the active site of the DHPS enzyme.

Conclusion

This compound is a compound of interest due to its structural features and its identity as a metabolite of the antiviral drug Glecaprevir. This guide has provided a comprehensive summary of its known properties and a plausible, detailed synthetic protocol based on established chemical reactions. While its physical and chemical properties are reasonably well-documented, its biological activity remains largely uncharacterized. The information presented herein serves as a foundational resource for researchers and professionals in drug development, highlighting the need for further investigation into the pharmacological profile of this molecule to fully understand its potential biological effects.

References

- 1. This compound | C4H9NO2S | CID 21889814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. benchchem.com [benchchem.com]

- 4. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 5. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Hypothesized Mechanism of Action of 1-Methylcyclopropane-1-sulfonamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a notable absence of publicly available experimental data directly elucidating the mechanism of action for 1-Methylcyclopropane-1-sulfonamide. This guide, therefore, presents a hypothesized mechanism based on the well-established bioactivity of its core chemical moieties: the sulfonamide functional group and the 1-methylcyclopropane ring. The experimental protocols and data presented are based on established methodologies for analogous compounds and should be considered illustrative.

Executive Summary

This compound is a synthetic organic compound that incorporates a sulfonamide functional group, renowned for its antibacterial properties, and a 1-methylcyclopropane ring, a structural motif known to impart favorable pharmacokinetic properties in drug candidates. It is hypothesized that the primary mechanism of action of this compound is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] This inhibition leads to a bacteriostatic effect, halting the growth and proliferation of susceptible bacteria. The unique structural contribution of the 1-methylcyclopropane moiety may influence the compound's binding affinity, selectivity, and metabolic stability.

Hypothesized Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The central hypothesis for the bioactivity of this compound is its function as a competitive inhibitor of dihydropteroate synthase (DHPS).[1]

The Target: Dihydropteroate Synthase (DHPS)

DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms. It catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, making it vital for DNA replication and cellular growth.

The Molecular Interaction

Sulfonamides are structural analogs of PABA.[2][3] It is proposed that this compound, due to its sulfonamide group, acts as a competitive antagonist of PABA, binding to the active site of DHPS.[1][3] This binding event is hypothesized to be a high-affinity interaction that prevents the natural substrate, PABA, from binding, thereby halting the synthesis of dihydropteroate and, consequently, folic acid.[1][2] This mechanism is selective for bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[1]

The Role of the 1-Methylcyclopropane Moiety

The 1-methylcyclopropane ring is a unique structural feature that likely plays a significant role in the compound's overall pharmacological profile. The high ring strain and conformational rigidity of the cyclopropane ring can lock the molecule into a specific, bioactive conformation, potentially enhancing its binding affinity and selectivity for the DHPS active site.[4] Furthermore, the cyclopropyl group is known to influence metabolic stability and can modulate physicochemical properties such as solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4]

Signaling Pathway

The hypothesized mechanism of action of this compound directly impacts the bacterial folic acid synthesis pathway.

Caption: Hypothesized inhibition of the bacterial folic acid synthesis pathway by this compound.

Quantitative Data (Hypothetical)

As no direct experimental data is available for this compound, the following table presents hypothetical quantitative data that would be sought in initial antibacterial screening. These values are for illustrative purposes and are based on typical ranges observed for other sulfonamide antibiotics.

| Parameter | Value (Hypothetical) | Description |

| MIC50 ( E. coli ) | 8 µg/mL | Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. |

| MIC90 ( S. aureus ) | 16 µg/mL | Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. |

| IC50 (DHPS) | 150 nM | Half-maximal inhibitory concentration against the dihydropteroate synthase enzyme. |

| Ki (DHPS) | 75 nM | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to elucidate the mechanism of action of this compound.

Compound Preparation and Characterization

-

Synthesis and Purification: this compound would be synthesized and purified to >95% purity.

-

Structural Verification: The chemical structure and purity would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Stock Solution Preparation: A stock solution of the compound would be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) would be used.[1]

-

Culture Preparation: Bacteria are grown in appropriate broth media to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using bacterial growth media.[1]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the compound on the target enzyme.

-

Enzyme and Substrates: Recombinant DHPS enzyme, dihydropteridine pyrophosphate, and PABA are required.

-

Reaction Mixture: A reaction mixture containing buffer, the enzyme, and varying concentrations of this compound is prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrates.

-

Detection: The formation of the product, dihydropteroate, or the depletion of a substrate is monitored over time, typically using a spectrophotometric or fluorometric method.

-

Data Analysis: The rate of the enzymatic reaction is measured at each inhibitor concentration. The IC50 value is calculated by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial assessment of the antibacterial activity of this compound.

Caption: A potential workflow for comparing antibacterial efficacy.[1]

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a mechanism of action centered on the inhibition of bacterial dihydropteroate synthase. The presence of the sulfonamide group provides a clear rationale for this hypothesis, and the 1-methylcyclopropane moiety is expected to modulate its potency and pharmacokinetic properties. Further in-depth studies, following the experimental protocols outlined in this guide, are necessary to definitively elucidate the mechanism of action and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Biological Activity of 1-Methylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available, peer-reviewed literature detailing the specific biological activities, quantitative data, and established experimental protocols for 1-methylcyclopropane-1-sulfonamide is limited. This guide, therefore, extrapolates potential therapeutic targets and mechanisms based on the well-established pharmacology of the broader sulfonamide class of compounds and the unique structural contributions of the cyclopropane moiety. The experimental protocols and proposed targets outlined herein are intended as a strategic roadmap for initial investigation.

Introduction

This compound is a unique small molecule that combines two pharmacologically significant motifs: the sulfonamide group and a cyclopropane ring. The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The cyclopropane ring, a three-membered carbocycle, imparts significant conformational rigidity and unique electronic properties due to its inherent ring strain, which can be advantageous in drug design for enhancing potency and metabolic stability.[3] The strategic combination of these two groups in this compound suggests a potential for novel biological activities, making it a compound of interest for further research.

Potential Biological Activities and Mechanisms of Action

Based on the extensive history of sulfonamide-containing drugs, two primary areas of biological activity are hypothesized for this compound: antibacterial action via inhibition of dihydropteroate synthase (DHPS) and anticancer/other therapeutic effects through carbonic anhydrase (CA) inhibition.

The most prominent mechanism of action for sulfonamide drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][4] Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and ultimately DNA and RNA.[5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides can block this pathway, leading to a bacteriostatic effect.[4][6] This mechanism is selective for bacteria, as humans obtain folic acid from their diet.[1]

It is plausible that this compound could exhibit antibacterial activity through this well-established mechanism. The potency of this inhibition would likely be influenced by how the 1-methylcyclopropane group affects the molecule's binding affinity within the active site of the DHPS enzyme.[1]

Signaling Pathway: Folic Acid Synthesis Inhibition

Caption: General mechanism of action for sulfonamide antibiotics.

Sulfonamides are also a well-established class of carbonic anhydrase (CA) inhibitors.[7] CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] These enzymes are involved in numerous physiological processes, and their dysregulation has been implicated in various diseases, including glaucoma, epilepsy, and cancer.[7]

Certain isoforms, such as CA IX, are overexpressed in many types of tumors and contribute to the acidic tumor microenvironment, which promotes tumor invasion and metastasis.[7] Inhibition of CA IX can disrupt pH regulation in cancer cells, potentially leading to apoptosis.[7] this compound, due to its core sulfonamide structure, could potentially act as an inhibitor of various CA isoforms, suggesting its potential as an anticancer agent or for other therapeutic applications.

Signaling Pathway: CA IX Inhibition and Apoptosis

Caption: Hypothetical signaling pathway of CA IX inhibition.

Quantitative Data

As no specific experimental data for this compound is currently available, the following table presents hypothetical quantitative data for illustrative purposes. This data represents the kind of results that would be sought in initial biological screenings.

| Target | Assay Type | Hypothetical IC₅₀ (µM) | Hypothetical EC₅₀ (µM) | Cell Line / Organism |

| Dihydropteroate Synthase (DHPS) | Enzyme Inhibition | 15.2 | N/A | Escherichia coli |

| Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | 25.8 | N/A | Human (recombinant) |

| Carbonic Anhydrase IX (hCA IX) | Enzyme Inhibition | 8.5 | N/A | Human (recombinant) |

| MCF-7 Breast Cancer Cells | Cell Viability (MTT) | 12.3 | N/A | Human |

| A549 Lung Cancer Cells | Cell Viability (MTT) | 21.7 | N/A | Human |

| Staphylococcus aureus | Bacterial Growth (MIC) | 32 | N/A | Bacteria |

IC₅₀ (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition of a biological process.[8][9] EC₅₀ (Effective Concentration 50): The concentration of a drug that gives half-maximal response.[8] MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[10]

Experimental Protocols

To definitively determine the bioactivity of this compound, a series of standardized in vitro experiments would be required. Below are hypothetical experimental workflows for assessing its potential antibacterial and carbonic anhydrase inhibitory activities.

Caption: A potential workflow for comparing antibacterial efficacy.

1. Compound Preparation:

-

Synthesize and purify this compound to >95% purity, confirmed by NMR and mass spectrometry.

-

Prepare a stock solution of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in appropriate bacterial growth media to create a range of test concentrations.[1]

2. Minimum Inhibitory Concentration (MIC) Assay:

-

Use a panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

-

In a 96-well microtiter plate, add a standardized inoculum of each bacterial strain to the wells containing the serially diluted compound.

-

Include positive controls (bacteria with no compound) and negative controls (media only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[1]

3. Data Analysis:

-

Record the MIC value for this compound against each bacterial strain. A lower MIC value indicates greater potency.[1]

1. Objective:

-

To assess the inhibitory activity of this compound against human carbonic anhydrase (CA) isoforms (e.g., CA II, CA IX).[5]

2. Principle:

-

An esterase activity assay where CA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm.[5][7] The rate of product formation is inversely proportional to the concentration of the inhibitor.[7]

3. Methodology:

-

Enzyme and Substrate: Use purified human CA isoforms and 4-nitrophenyl acetate (NPA) as the substrate.[5]

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-SO₄, pH 7.6).[5]

-

Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.[5]

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, CA enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., acetazolamide) as a positive control.[5]

-

Initiation: Start the reaction by adding NPA.[5]

-

Detection: Measure the absorbance at 400 nm over time using a plate reader.[5]

4. Data Analysis:

-

Determine the rate of NPA hydrolysis for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.[5]

Conclusion

While specific biological data for this compound remains to be published, its chemical structure strongly suggests potential as a bioactive compound. The well-documented activities of the sulfonamide group as an inhibitor of both bacterial DHPS and human carbonic anhydrases provide a logical starting point for investigation. The unique conformational constraints and electronic properties imparted by the 1-methylcyclopropane moiety could lead to novel or enhanced interactions with these or other biological targets. The experimental protocols and theoretical frameworks provided in this guide offer a foundational strategy for elucidating the therapeutic potential of this intriguing molecule. Further research is warranted to synthesize, characterize, and comprehensively evaluate the biological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. This compound | 669008-26-8 | Benchchem [benchchem.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. benchchem.com [benchchem.com]

- 8. clyte.tech [clyte.tech]

- 9. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylcyclopropane-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and proposed methods for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel sulfonamides.

Chemical Structure and Properties

This compound is a saturated heterocyclic compound featuring a cyclopropane ring substituted with both a methyl group and a sulfonamide group at the same carbon atom.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

Molecular Weight: 135.19 g/mol [1]

-

InChI Key: ATJVVVCODTXRAE-UHFFFAOYSA-N[1]

A 2D representation of the chemical structure is as follows:

Caption: 2D Structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White powder | [2] |

| Purity | ≥98% | [2] |

| Boiling Point | 246.4 °C at 760 mmHg (Predicted) | [4] |

| XlogP | -0.3 (Predicted) | [1] |

| Topological Polar Surface Area | 68.5 Ų | [1] |

Synthesis

A plausible synthetic route for this compound involves a two-step process starting from 1-methylcyclopropan-1-ol. The first step is the synthesis of the key intermediate, 1-methylcyclopropane-1-sulfonyl chloride, followed by amination to yield the final product.

Caption: Proposed Synthesis Workflow.

Experimental Protocol: Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride

This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from alcohols.

-

Reaction Setup: To a stirred solution of 1-methylcyclopropan-1-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane at 0 °C, add triethylamine (1.5 eq).

-

Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methylcyclopropane-1-sulfonyl chloride.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general reaction of sulfonyl chlorides with ammonia.

-

Reaction Setup: Dissolve the purified 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq) in an appropriate solvent like tetrahydrofuran (THF).

-

Amination: Bubble ammonia gas through the solution at 0 °C for 1-2 hours, or add a solution of aqueous ammonia and stir vigorously at room temperature for 4-6 hours.

-

Reaction Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC or GC.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Chemical Analysis

A combination of spectroscopic and chromatographic techniques can be employed for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons.

-

Two multiplets for the diastereotopic methylene protons of the cyclopropane ring.

-

A broad singlet for the sulfonamide protons, which may be exchangeable with D₂O.

¹³C-NMR (Carbon-13 NMR): The carbon-13 NMR spectrum should exhibit three signals:

-

A signal for the methyl carbon.

-

A signal for the two equivalent methylene carbons of the cyclopropane ring.

-

A signal for the quaternary carbon of the cyclopropane ring attached to the methyl and sulfonamide groups.

Predicted Chemical Shifts (in ppm):

| Group | ¹H-NMR Shift (ppm) | ¹³C-NMR Shift (ppm) |

| -CH₃ | ~1.3 | ~20 |

| -CH₂- (cyclopropyl) | ~0.5 - 1.0 | ~15 |

| C-(CH₃)(SO₂NH₂) | - | ~35 |

| -SO₂NH₂ | ~5.0 - 7.0 (broad) | - |

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 136.0427 |

| [M+Na]⁺ | 158.0246 |

| [M-H]⁻ | 134.0281 |

Expected Fragmentation Pattern:

The fragmentation of sulfonamides can be complex. Common fragmentation pathways include the loss of SO₂ and cleavage of the C-S and S-N bonds.

Caption: Plausible Mass Fragmentation Pathway.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method can be developed for the analysis of this compound, although derivatization might be necessary to improve volatility and thermal stability.

Proposed GC-MS Protocol:

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for the purity determination and quantification of this compound.

Proposed HPLC Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the sulfonamide functional group is a well-known pharmacophore, most notably in antibacterial drugs that inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The cyclopropyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties.

Caption: Hypothetical Inhibition of DHPS Pathway.

This proposed mechanism of action suggests that this compound could act as a competitive inhibitor of DHPS, thereby blocking the synthesis of folic acid and inhibiting bacterial growth. Further experimental validation is required to confirm this hypothesis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analysis of this compound. The proposed experimental protocols offer a starting point for researchers interested in working with this compound. The potential for biological activity, based on the sulfonamide pharmacophore, warrants further investigation into its medicinal chemistry applications. This document aims to facilitate future research and development efforts centered on this and related molecules.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Cyclopropyl Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

The confluence of the sulfonamide group, a cornerstone of medicinal chemistry, with the unique conformational and electronic properties of the cyclopropyl ring has given rise to a privileged scaffold in modern drug discovery. Cyclopropyl sulfonamides have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities, from potent enzyme inhibition in cancer to antimicrobial and antiviral efficacy. Their growing prevalence in preclinical and clinical pipelines underscores the strategic advantage of this chemical motif.

The cyclopropyl group, more than a simple bioisostere for a phenyl ring or a gem-dimethyl group, offers a unique set of properties. Its rigid, three-dimensional structure can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the unique sp2-hybridized character of its C-C bonds can favorably influence metabolic stability and pharmacokinetic properties. When coupled with the well-established hydrogen bonding capabilities and synthetic tractability of the sulfonamide functional group, the resulting cyclopropyl sulfonamide core presents a powerful platform for the design of novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the discovery of novel cyclopropyl sulfonamides, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Quantitative Data Presentation

The following tables summarize the biological activities of recently discovered cyclopropyl sulfonamide derivatives across various therapeutic areas.

Table 1: Cyclopropyl Sulfonamides as EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

| Compound ID | Target EGFR Mutation | Cell Line | IC50 (nM)[1][2] |

| 5d | L858R/T790M/C797S | Ba/F3 | 1.37 |

| 8h | L858R/T790M/C797S | Ba/F3 | 1.2 |

| 8l | L858R/T790M/C797S | Ba/F3 | 1.2 |

| 5d | Del19/T790M/C797S | Ba/F3 | 1.12 |

| 8h | Del19/T790M/C797S | Ba/F3 | 1.3 |

| 8l | Del19/T790M/C797S | Ba/F3 | 1.3 |

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Class | Organism | MIC (µg/mL)[3][4] |

| N-acylsulfonamides | Staphylococcus aureus | 64 - 512 |

| Sulfonamide derivatives (1b-d) | Staphylococcus aureus (clinical isolates) | 64 - 512 |

Table 3: Antiviral Activity of Cyclopropyl Nucleoside Analogues

| Compound ID | Virus | EC50 (µM)[5] |

| 5b (Guanine Z-isomer) | Human Cytomegalovirus (HCMV) | 0.27 - 0.49 |

| 5g (6-methoxy analogue) | Human Cytomegalovirus (HCMV) | 2.0 - 3.5 |

| 5a (Adenine Z-isomer) | Human Cytomegalovirus (HCMV) | 3.6 - 11.7 |

| 5g (2-amino-6-methoxypurine analogue) | Varicella Zoster Virus (VZV) | 3.3 |

| 5h (2,6-diaminopurine analogue) | Hepatitis B Virus (HBV) | 4.0 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel cyclopropyl sulfonamides, exemplified by the development of EGFR inhibitors.

General Synthesis of Cyclopropylsulfonamide EGFR Inhibitors

A common synthetic route for the preparation of cyclopropylsulfonamide-based EGFR inhibitors involves a multi-step process, as described by Wang et al. (2025).[2] The synthesis commences with the reaction of benzene-1,2-diamine with cyclopropane sulfonyl chloride to form the key intermediate 2-(cyclopropylsulfonamido)aniline. This intermediate then undergoes a reaction with 2,4,5-trichloropyrimidine in the presence of a base such as sodium hydride in an anhydrous solvent like N,N-dimethylformamide (DMF). The resulting product is subsequently coupled with various substituted anilines under acidic conditions to yield the final cyclopropylsulfonamide derivatives.

Step 1: Synthesis of N-(2-aminophenyl)cyclopropanesulfonamide

-

To a solution of benzene-1,2-diamine in a suitable solvent such as dichloromethane, add diisopropylethylamine (DIPEA).

-

Cool the mixture to 0°C and add cyclopropanesulfonyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-(2-((5-chloro-2-(substituted-anilino)pyrimidin-4-yl)amino)phenyl)cyclopropanesulfonamide derivatives

-

To a solution of the intermediate from Step 1 in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil) at 0°C.

-

After stirring for a short period, add a solution of 2,4,5-trichloropyrimidine in anhydrous DMF dropwise.

-

Allow the reaction to proceed at room temperature for several hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the intermediate by column chromatography.

-

To a solution of the purified intermediate in isopropanol, add the desired substituted aniline and trifluoroacetic acid.

-

Heat the mixture at 85°C for 8-24 hours.

-

Remove the solvent under reduced pressure and extract the product with dichloromethane.

-

Purify the final compound by silica gel column chromatography.

Biological Evaluation: EGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized cyclopropyl sulfonamides against EGFR mutants can be determined using an ELISA-based assay.[2]

-

Coat a 96-well plate with a substrate for the EGFR kinase.

-

Add a solution of the recombinant EGFR mutant enzyme to each well.

-

Add the test compounds (cyclopropyl sulfonamide derivatives) at various concentrations to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period to allow for phosphorylation of the substrate.

-

After incubation, wash the wells and add a primary antibody that specifically recognizes the phosphorylated substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate for the secondary antibody's enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).

-

Measure the signal intensity using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

The effect of the cyclopropyl sulfonamide derivatives on the proliferation of cancer cell lines expressing EGFR mutations can be assessed using a CCK8 (Cell Counting Kit-8) assay.[2]

-

Seed Ba/F3 cells expressing the EGFR C797S mutant in a 96-well plate.

-

After cell attachment, treat the cells with various concentrations of the test compounds.

-

Incubate the cells for 72 hours.

-

Add CCK8 solution to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by novel cyclopropyl sulfonamides.

Caption: Inhibition of the EGFR/PI3K/mTOR signaling pathway by a cyclopropyl sulfonamide derivative.

References

- 1. Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. jocpr.com [jocpr.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methylcyclopropane-1-sulfonamide: A Technical Overview of a Versatile Building Block

CAS Number: 669008-26-8 Molecular Formula: C₄H₉NO₂S Molecular Weight: 135.18 g/mol

This technical guide provides a comprehensive overview of 1-Methylcyclopropane-1-sulfonamide, a chemical compound increasingly recognized for its utility as a versatile building block in drug discovery and development, particularly in the burgeoning field of targeted protein degradation. While detailed experimental data on the specific biological activity of this compound is limited in publicly accessible literature, this document will synthesize available information on its chemical properties, potential applications based on its structural motifs, and general experimental approaches for its utilization.

Chemical and Physical Properties

This compound is a white to off-white solid. Its structure features a strained cyclopropane ring fused to a sulfonamide group, a combination that imparts unique conformational rigidity and chemical properties. A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 1-Methylcyclopropanesulfonamide, Cyclopropanesulfonamide, 1-methyl- | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity | Typically ≥95% | Commercial Suppliers |

| Storage | Room temperature, away from light | Commercial Suppliers |

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in peer-reviewed journals but can be inferred from general organic chemistry principles and patent literature. A plausible synthetic route involves the reaction of 1-methylcyclopropane-1-sulfonyl chloride with ammonia or a protected amine equivalent. The sulfonyl chloride precursor can be synthesized from the corresponding sulfonic acid or via direct chlorosulfonylation of 1-methylcyclopropane.

The reactivity of this molecule is dominated by the sulfonamide functional group, which can undergo N-alkylation, N-arylation, and other modifications to incorporate it into larger molecular scaffolds. The cyclopropyl group provides a rigid, three-dimensional element that can be advantageous for optimizing drug-target interactions.

Putative Biological Role and Applications

While specific biological targets and a definitive mechanism of action for this compound have not been elucidated in published research, its structural components suggest potential areas of biological relevance.

Potential as an Antibacterial Agent

The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the production of folate, leading to bacteriostatic effects. It is plausible that this compound could exhibit antibacterial properties, though this has not been experimentally verified in the literature.

Hypothetical Signaling Pathway: Bacterial Folate Synthesis Inhibition

The diagram below illustrates the general mechanism of action for sulfonamide antibiotics, which is a potential, though unconfirmed, pathway for this compound.

physical and chemical properties of 1-Methylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a unique combination of a strained cyclopropane ring and a sulfonamide functional group. This distinctive structural arrangement imparts specific physicochemical properties that are of interest in medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, notably for its antibacterial properties. The incorporation of a compact and rigid 1-methylcyclopropyl group can influence the molecule's conformational rigidity, metabolic stability, and binding interactions with biological targets. This document provides an in-depth technical overview of the physical, chemical, and predicted biological properties of this compound, along with proposed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in the tables below. These data are compiled from various chemical suppliers and computational predictions.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 669008-26-8 | [1][2] |

| Molecular Formula | C₄H₉NO₂S | [1][2] |

| Molecular Weight | 135.19 g/mol | [2] |

| Appearance | White powder | [1] |

| Boiling Point (predicted) | 246.4 ± 23.0 °C at 760 mmHg | N/A |

| Density (predicted) | 1.3 ± 0.1 g/cm³ | N/A |

| Flash Point (predicted) | 102.8 ± 22.6 °C | N/A |

| pKa (predicted) | Not available | N/A |

| Solubility | Not available | N/A |

Computational Properties

| Property | Value | Source |

| XLogP3-AA (predicted) | -0.3 | [2] |

| Topological Polar Surface Area | 68.5 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 135.035400 u | [2] |

| Monoisotopic Mass | 135.035400 u | [2] |

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves the preparation of the intermediate 1-methylcyclopropane-1-sulfonyl chloride, followed by amination to yield the final product.

Proposed two-step synthesis of this compound.

Step 1: Proposed Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride

This intermediate is not commercially available in large quantities but can be synthesized from 1-methylcyclopropan-1-amine. The amine can be converted to the corresponding thiol via diazotization followed by reaction with a sulfur source. The resulting 1-methylcyclopropane-1-thiol can then undergo oxidative chlorination, for instance, using chlorine in an aqueous medium, to yield 1-methylcyclopropane-1-sulfonyl chloride[3].

Materials:

-

1-Methylcyclopropan-1-amine

-

Sodium nitrite

-

Potassium ethyl xanthate

-

Chlorine gas

-

Hydrochloric acid

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of 1-methylcyclopropan-1-amine in aqueous hydrochloric acid and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Add the resulting diazonium salt solution to a solution of potassium ethyl xanthate.

-

Extract the resulting xanthate ester with diethyl ether, wash, dry, and concentrate.

-

Hydrolyze the xanthate ester to the corresponding thiol.

-

Suspend the 1-methylcyclopropane-1-thiol in water and bubble chlorine gas through the mixture while maintaining the temperature below 10 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the product, 1-methylcyclopropane-1-sulfonyl chloride, with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with cold sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the reaction of the sulfonyl chloride intermediate with ammonia.[4]

Materials:

-

1-Methylcyclopropane-1-sulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 1-methylcyclopropane-1-sulfonyl chloride in DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Predicted Spectroscopic Data

As experimental spectra are not publicly available, the following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known data for similar compounds.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.4 | s | N/A |

| -CH₂- (cyclopropane) | ~0.8-1.2 | m | N/A |

| -SO₂NH₂ | ~4.5-5.5 | br s | N/A |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -SO₂ | ~40-50 |

| -C H₃ | ~15-25 |

| -C H₂- (cyclopropane) | ~10-20 |

Predicted FT-IR Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Symmetric & Asymmetric Stretch | 3400-3200 |

| C-H (methyl) | Stretch | 2960-2850 |

| C-H (cyclopropane) | Stretch | ~3080 |

| S=O | Asymmetric & Symmetric Stretch | 1350-1300 and 1160-1120 |

| S-N | Stretch | 950-900 |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 135 | [M]⁺ (Molecular ion) |

| 120 | [M - NH]⁺ |

| 71 | [M - SO₂NH₂]⁺ |

| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, its structural similarity to known antibacterial sulfonamides suggests a potential mechanism of action as an inhibitor of folic acid synthesis in bacteria.

Proposed Mechanism of Action: Inhibition of Dihydropteroate Synthase

Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). DHPS is a key enzyme in the bacterial pathway for the synthesis of folic acid, a vital nutrient for DNA synthesis and repair. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides can block the synthesis of dihydropteroic acid, a precursor to folic acid. This leads to a depletion of folic acid and ultimately inhibits bacterial growth.

Proposed signaling pathway of this compound.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry. Its unique structural features, combining a sulfonamide pharmacophore with a cyclopropane ring, may offer advantages in developing novel therapeutic agents. The provided data, including its physical and chemical properties, a proposed synthetic route, and predicted spectroscopic characteristics, serve as a foundational guide for researchers. The hypothesized antibacterial activity through the inhibition of dihydropteroate synthase provides a clear direction for future biological evaluation of this compound and its derivatives. Further experimental validation of the proposed synthesis and biological activity is warranted to fully elucidate the potential of this compound.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Cyclopropane Sulfonamides and Their Targets

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the unique structural motif of the cyclopropane ring fused with a sulfonamide functional group has emerged as a promising scaffold in drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of cyclopropane sulfonamides, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

The inherent conformational rigidity and metabolic stability conferred by the cyclopropane moiety, combined with the versatile binding capabilities of the sulfonamide group, have enabled the development of potent and selective inhibitors for a range of enzymes implicated in cancer and other diseases.[1] This guide will delve into the specifics of these interactions, offering a foundational resource for advancing the development of this compelling class of molecules.

Key Therapeutic Targets and Quantitative Efficacy

Cyclopropane sulfonamides have demonstrated significant inhibitory activity against several critical enzyme families. The following tables summarize the quantitative data for lead compounds against their respective targets.

Epidermal Growth Factor Receptor (EGFR)

Mutations in the Epidermal Growth Factor Receptor (EGFR), particularly the C797S mutation, confer resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), presenting a significant challenge in the treatment of non-small cell lung cancer (NSCLC).[2][3][4] Novel cyclopropanesulfonamide derivatives have been designed and synthesized to overcome this resistance.

Table 1: Inhibitory Activity of Cyclopropanesulfonamide Compound 5d against EGFR Kinases and Mutant Cell Lines [2][4]

| Target | IC50 (nM) |

| EGFRL858R/T790M/C797S Kinase | 1.37 ± 0.03 |

| EGFRdel19/T790M/C797S Kinase | 1.13 ± 0.01 |

| BaF3-EGFRL858R/T790M/C797S Cell Line | 18 |

| BaF3-EGFRdel19/T790M/C797S Cell Line | 25 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[5] Sulfonamide derivatives have been explored as potent inhibitors of this receptor tyrosine kinase.

Table 2: Inhibitory Activity of Sulfonamide Derivatives against VEGFR-2 [5]

| Compound | IC50 (nM) |

| Compound 1 | 23.1 ± 0.75 |

| Compound 2 | 31.1 ± 0.75 |

| Compound 5 | 23.10 ± 0.41 |

| Sorafenib (Standard) | 29.7 ± 0.17 |

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer.[6][7] Sulfonamide-based compounds are classic inhibitors of CAs.

Table 3: Inhibition Constants (Ki) of Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms [8]

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 5 | - | - | 73.9 | 0.59 |

| 10 | - | - | 20.5 | - |

| 13 | - | - | 81.3 | - |

| Acetazolamide (Standard) | - | - | 25 | - |

Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a role in cancer invasion and metastasis.[9] Sulfonamides have been investigated as scaffolds for MMP inhibitors.

Table 4: Inhibitory Activity of a Cyclopropane-Containing Compound against MMPs [10]

| Compound | MMP-13 IC50 (nM) | MMP-8 IC50 (nM) |

| 31 | - | 113 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for assessing the activity of cyclopropane sulfonamides.

EGFR Kinase Inhibition Assay (ELISA-based)

This protocol is adapted from the methodology used to evaluate novel cyclopropanesulfonamide derivatives against EGFRC797S mutants.[2]

-

Coating: 96-well plates are coated with an appropriate concentration of the EGFR substrate and incubated overnight at 4°C.

-

Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Plates are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Inhibitor Addition: Serial dilutions of the test compounds (e.g., cyclopropanesulfonamide 5d) are added to the wells.

-

Enzyme Addition: The EGFR kinase (e.g., EGFRL858R/T790M/C797S or EGFRdel19/T790M/C797S) is added to each well to initiate the reaction.

-

Incubation: The plate is incubated for a specified time (e.g., 1 hour) at 37°C.

-

Detection: After washing, a detection antibody (e.g., anti-phosphotyrosine antibody) conjugated to an enzyme (e.g., HRP) is added.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (CCK8-based)

This assay determines the effect of the compounds on the proliferation of cancer cell lines expressing mutant EGFR.[2]

-

Cell Seeding: Ba/F3 cells expressing the EGFRC797S mutant are seeded in 96-well plates at a suitable density.

-

Compound Treatment: The cells are treated with various concentrations of the cyclopropanesulfonamide derivatives.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Reagent Addition: 10 µL of CCK-8 solution is added to each well.

-

Incubation: The plates are incubated for an additional 1-4 hours.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol provides a general method for determining the inhibitory activity of compounds against VEGFR-2 kinase.[1][11][12]

-

Master Mix Preparation: A master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate) is prepared.

-

Plate Setup: The master mix is added to the wells of a white 96-well plate.

-

Inhibitor Addition: Serial dilutions of the test compound are added to the respective wells. A positive control (no inhibitor) and a blank (no enzyme) are included.

-

Enzyme Addition: Diluted recombinant human VEGFR-2 enzyme is added to the test and positive control wells.

-

Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

Luminescence Detection: A kinase detection reagent (e.g., Kinase-Glo® MAX) is added to each well to stop the reaction and generate a luminescent signal.

-

Measurement: After a brief incubation to stabilize the signal, the luminescence is read using a microplate reader.

-

Data Analysis: The percentage of VEGFR-2 activity remaining is calculated, and the IC50 value is determined by plotting inhibition against inhibitor concentration.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This method is used to measure the inhibition of CA-catalyzed CO2 hydration.[8]

-

Instrumentation: An Applied Photophysics stopped-flow instrument is used.

-

Reagents: The assay mixture contains HEPES buffer (pH 7.4), NaBF4 (to maintain ionic strength), and phenol red as a pH indicator.

-

Procedure: The initial rates of the CA-catalyzed CO2 hydration reaction are followed by monitoring the change in absorbance of phenol red at 557 nm over a period of 10-100 seconds.

-

Inhibitor Addition: The assay is performed in the presence and absence of various concentrations of the sulfonamide inhibitors.

-

Data Analysis: Inhibition constants (Ki) are determined from the kinetic data.

MMP Activity Assay (Fluorometric)

This is a general protocol for measuring MMP activity and screening for inhibitors.[13][14]

-

MMP Activation: Pro-MMPs are activated using an agent like APMA (amino-phenyl mercuric acetate).

-

Substrate Working Solution: A fluorogenic MMP substrate (e.g., MMP Green™) is diluted in an assay buffer.

-

Plate Setup: Test samples and controls are added to a 96-well plate. For inhibitor screening, a pre-incubation step of the enzyme with the inhibitor is performed.

-

Reaction Initiation: The MMP Green™ substrate working solution is added to all wells.

-

Fluorescence Monitoring: The fluorescence intensity is monitored kinetically or as an endpoint reading at Ex/Em = 490/525 nm.

-

Data Analysis: The rate of substrate cleavage is determined, and the percentage of inhibition is calculated for inhibitor screening.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Caption: EGFR Signaling Pathway and Inhibition by Cyclopropane Sulfonamide.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Sulfonamides.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

Cyclopropane sulfonamides represent a versatile and potent class of compounds with significant therapeutic potential. Their ability to selectively target key enzymes involved in cancer progression, such as EGFR and VEGFR-2, underscores their importance in modern drug discovery. This guide provides a solid foundation of quantitative data, experimental protocols, and pathway visualizations to aid researchers in the continued exploration and development of these promising therapeutic agents. The detailed methodologies and compiled data are intended to facilitate further investigation and accelerate the translation of these findings from the laboratory to clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]

The Structure-Activity Relationship of Sulfonamide Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Pharmacological Versatility and Developmental Insights into Sulfonamide-Based Therapeutics

The sulfonamide functional group, -S(=O)₂NH-, is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological activities. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this scaffold has been extensively explored and modified, leading to the development of drugs for treating bacterial infections, cancer, inflammation, and glaucoma, among other conditions. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of sulfonamide derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory activities. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers and drug development professionals.

Antimicrobial Activity of Sulfonamide Derivatives

The archetypal antibacterial sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, these sulfonamides disrupt the folic acid synthesis pathway, which is essential for bacterial growth and replication.[1]

Core Structure-Activity Relationship for Antibacterial Activity

The foundational SAR for antibacterial sulfonamides is well-established and revolves around the p-aminobenzenesulfonamide core. Key structural requirements include:

-

The Sulfanilamide Skeleton: The p-aminobenzenesulfonamide structure is the minimum requirement for antibacterial activity.

-

Amino and Sulfonyl Group Positioning: The amino (-NH₂) and sulfonyl (-SO₂NHR) groups must be in the para (1,4) positions on the benzene ring. Moving the amino group to the ortho or meta position results in a loss of activity.

-

Free Aromatic Amino Group: A free -NH₂ group at the N4 position is crucial for activity. Acylation of this amine can lead to prodrugs that are metabolized in vivo to release the active form.

-

Sulfur-Benzene Ring Linkage: The sulfur atom of the sulfonamide group must be directly attached to the benzene ring.

-

N1-Substitutions: The greatest variation in potency and pharmacokinetic properties arises from substitutions on the N1 nitrogen of the sulfonamide group. The introduction of heterocyclic rings at this position has led to the development of highly potent antibacterial agents. The nature of the substituent influences the pKa of the sulfonamide, with optimal activity often observed for compounds with pKa values between 6.6 and 7.4.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of sulfonamide derivatives against various bacterial strains, illustrating the impact of N1-substitutions on antibacterial potency.

| Compound | N1-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| Sulfanilamide | -H | >1000 | >1000 | [2] |

| Sulfadiazine | Pyrimidin-2-yl | 64 - 256 | 64 - 256 | [2] |

| Sulfamethoxazole | 5-Methylisoxazol-3-yl | 32 - 128 | 32 - 128 | [2] |

| Compound 1b | Substituted phenyl | 64 - 512 | 64 - 512 | [3] |

| Compound 1c | Substituted phenyl | 64 - 512 | 64 - 512 | [3] |

Anticancer Activity of Sulfonamide Derivatives

The application of sulfonamides in oncology is a rapidly expanding field. These derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in tumor growth and survival, such as carbonic anhydrases and tyrosine kinases.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Tumor cells often overexpress certain CA isoforms (e.g., CA IX and CA XII), which contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Sulfonamides are potent inhibitors of CAs, with the primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[4]

The SAR for sulfonamide-based CA inhibitors is centered on the interaction of the sulfonamide group with the active site zinc ion. Modifications to the aromatic or heterocyclic scaffold attached to the sulfonamide group are used to achieve isoform selectivity and improve pharmacokinetic properties. For instance, attaching bulkier substituents can exploit differences in the size and shape of the active site entrance among different CA isoforms.

The table below presents the inhibition constants (Kᵢ) of representative sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [5] |

| Brinzolamide | 3100 | 3.1 | 44 | 4.6 | [5] |

| Benzolamide | 30 | 3 | 110 | 1.8 | [5] |

| Ethoxzolamide | 15 | 1.1 | 14 | 1.2 | [5] |

Inhibition of Tyrosine Kinases

Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of tyrosine kinase activity is a common feature of many cancers. Several sulfonamide-containing compounds have been developed as tyrosine kinase inhibitors (TKIs). For example, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) have shown significant promise in cancer therapy.[6][7]

The SAR for sulfonamide-based TKIs is highly target-specific. The sulfonamide moiety can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the inhibitor to the ATP-binding pocket of the kinase. The overall structure of the molecule is designed to fit the specific contours of the target kinase, with different scaffolds and substituents providing selectivity.